molecular formula C43H41F5N6O12S B1192072 Ac-ATS010-KE

Ac-ATS010-KE

Número de catálogo: B1192072
Peso molecular: 960.883
Clave InChI: GIKNNIUUHLGPPS-ZIUUJSQJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ac-ATS010-KE is a potent, selective, and irreversible peptide-based inhibitor of human caspase-3, designed to address the critical need for specific chemical tools in apoptosis research . Its mechanism of action involves a unique 5-methyl-2-thiophene carboxylate (KE) warhead that covalently and irreversibly binds to the catalytic cysteine residue in the caspase-3 active site, effectively inhibiting the enzyme . A key differentiator of Ac-ATS010-KE is its rapid binding kinetics and high selectivity, offering a 9-fold preference for caspase-3 over the highly homologous caspase-7, which allows researchers to deconvolute the specific roles of caspase-3 in complex biological settings . Unlike many peptide-based inhibitors that require side-chain O-methylation to improve cell permeability, Ac-ATS010-KE demonstrates efficacy in cell-based assays without this modification, challenging a long-standing paradigm and simplifying its application . In cellular models, such as Jurkat cells, Ac-ATS010-KE has been shown to protect against extrinsically induced apoptosis with comparable efficacy to broader, non-selective caspase inhibitors . This cell-permeability and functional efficacy make it an invaluable tool for dose- and time-dependent experiments that are not feasible with genetic manipulation alone. The primary research applications for Ac-ATS010-KE include the specific interrogation of caspase-3's role in apoptotic pathways , the study of cell death mechanisms , and as a lead structure in the development of molecular imaging probes, such as activity-based probes for PET imaging of apoptosis . FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or any other human use.

Propiedades

Fórmula molecular

C43H41F5N6O12S

Peso molecular

960.883

Nombre IUPAC

(4S,7S,10S,13S,16S)-13-Benzyl-7-(carboxymethyl)-16-(2-((5-methylthiophene-2-carbonyl)oxy)acetyl)-2,5,8,11,14-pentaoxo-10-((perfluorophenyl)methyl)-4-(pyridin-3-ylmethyl)-3,6,9,12,15-pentaazaoctadecan-18-oic acid

InChI

InChI=1S/C43H41F5N6O12S/c1-20-10-11-31(67-20)43(65)66-19-30(56)25(16-32(57)58)51-40(62)27(13-22-7-4-3-5-8-22)52-41(63)28(15-24-34(44)36(46)38(48)37(47)35(24)45)53-42(64)29(17-33(59)60)54-39(61)26(50-21(2)55)14-23-9-6-12-49-18-23/h3-12,18,25-29H,13-17,19H2,1-2H3,(H,50,55)(H,51,62)(H,52,63)(H,53,64)(H,54,61)(H,57,58)(H,59,60)/t25-,26-,27-,28-,29-/m0/s1

Clave InChI

GIKNNIUUHLGPPS-ZIUUJSQJSA-N

SMILES

CC(N[C@@H](CC1=CC=CN=C1)C(N[C@@H](CC(O)=O)C(N[C@@H](CC2=C(F)C(F)=C(F)C(F)=C2F)C(N[C@@H](CC3=CC=CC=C3)C(N[C@H](C(COC(C4=CC=C(C)S4)=O)=O)CC(O)=O)=O)=O)=O)=O)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Ac-ATS010-KE

Origen del producto

United States
Foundational & Exploratory

Technical Deep Dive: Dissecting the Extrinsic Apoptosis Pathway using Ac-ATS010-KE

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Ac-ATS010-KE in Extrinsic Apoptosis Pathway Study Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The precise delineation of apoptotic signaling cascades—specifically the distinction between initiator (Caspase-8/10) and executioner (Caspase-3/7) events—remains a significant challenge in cell biology. Ac-ATS010-KE represents a paradigm shift in chemical biology tools: a highly selective, rapid, and cell-permeable Caspase-3 inhibitor that functions without the requisite side-chain methylation typical of legacy reagents (e.g., Z-VAD-FMK).[1][2][3][4]

This guide details the mechanistic role of Ac-ATS010-KE in studying the Extrinsic (Death Receptor) Pathway . Unlike broad-spectrum caspase inhibitors that obscure upstream signaling, Ac-ATS010-KE allows researchers to "freeze" the extrinsic cascade immediately post-initiation, enabling the isolation of Death Inducing Signaling Complex (DISC) activity and the interrogation of Type I vs. Type II cellular responses without the confounding variables of cellular demolition.

The Reagent: What is Ac-ATS010-KE?

Ac-ATS010-KE is a third-generation activity-based probe (ABP) and inhibitor designed to overcome the pharmacokinetic limitations of standard peptide inhibitors.

Chemical Architecture & Mechanism
  • Sequence: Ac-3Pal-Asp-Phe(F5)-Phe-Asp-KE

  • Warhead (The "KE"): A 5-methyl-2-thiophene carboxylate leaving group.[1]

  • Target Specificity: High selectivity for Caspase-3 (Executioner) over Caspase-7 and Caspase-8.

  • Binding Kinetics: Rapid, irreversible inhibition (

    
    ).
    
The "Permeability Paradox" Solved

Traditional caspase inhibitors (e.g., Q-VD-OPh, Z-DEVD-FMK) often require O-methylation of aspartate residues to cross cell membranes. Once inside, cellular esterases must hydrolyze these methyl groups to activate the inhibitor—a slow, rate-limiting step that often allows apoptosis to proceed partially before inhibition takes hold.

Ac-ATS010-KE requires no methylation. The thiophene carboxylate warhead confers sufficient lipophilicity for direct cell penetration. This results in immediate intracellular bioavailability , essential for capturing rapid extrinsic signaling events (e.g., FasL or TRAIL induction) that can kill cells within hours.

FeatureLegacy Inhibitors (e.g., Z-DEVD-FMK)Ac-ATS010-KE
Permeability Strategy O-Methylation (Prodrug)Native Chemical Properties
Activation Time Slow (Requires Esterase cleavage)Instant (Direct Binding)
Selectivity Moderate (Cross-reacts w/ Casp-7/8)High (Caspase-3 Specific)
Extrinsic Protection VariableComplete (Blocks FasL/TRAIL death)

Role in the Extrinsic Apoptosis Pathway[6][7][8][9]

The Extrinsic pathway is initiated by death ligands (FasL, TNF, TRAIL) binding to surface receptors (FasR, TNFR), recruiting FADD and Pro-Caspase-8 to form the DISC. Active Caspase-8 then propagates the signal.

Ac-ATS010-KE is utilized to uncouple initiation from execution .

Mechanism of Action in Signaling

By selectively inhibiting Caspase-3, Ac-ATS010-KE prevents the final morphological changes of apoptosis (blebbing, DNA fragmentation) while leaving upstream extrinsic signaling intact. This allows researchers to:

  • Validate Caspase-8 Activity: Confirm that Caspase-8 is active and processing substrates (like Bid) even if the cell does not die.

  • Distinguish Type I vs. Type II Cells:

    • Type I (Lymphocytes): Caspase-8 activates Caspase-3 directly. (Blocked by Ac-ATS010-KE).[1][2][3][4][5][6][7]

    • Type II (Hepatocytes): Caspase-8 cleaves Bid (tBid)

      
       Mitochondrial amplification. (Ac-ATS010-KE blocks the death, but allows accumulation of tBid and Cytochrome C release).
      
Pathway Visualization

The following diagram illustrates where Ac-ATS010-KE intercepts the extrinsic signal, preventing the feedback loop and execution phase.

ExtrinsicPathway DeathLigand Death Ligand (FasL / TRAIL) Receptor Death Receptor (Fas / DR4/5) DeathLigand->Receptor DISC DISC Complex (FADD + Pro-Caspase-8) Receptor->DISC Casp8 Active Caspase-8 (Initiator) DISC->Casp8 Auto-processing Bid Bid Protein Casp8->Bid Cleavage Casp3 Caspase-3 (Executioner) Casp8->Casp3 Direct Activation (Type I Cells) tBid tBid (Truncated) Bid->tBid Mito Mitochondria (MOMP) tBid->Mito Mito->Casp3 Cytochrome C / Apoptosome Substrates Cellular Substrates (PARP, ICAD, Actin) Casp3->Substrates Blocked Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis Inhibitor Ac-ATS010-KE (Inhibitor) Inhibitor->Casp3  RAPID IRREVERSIBLE INHIBITION

Figure 1: Ac-ATS010-KE selectively blocks the convergence point (Caspase-3) of the extrinsic pathway.[1][2][3][4][5] This allows upstream events (DISC formation, Bid cleavage) to be studied in isolation without cell disintegration.

Experimental Protocols

Protocol A: Validation of Extrinsic Pathway Dependence

Objective: Confirm that cell death induced by a novel TRAIL-agonist is dependent on Caspase-3 execution, distinguishing it from necroptosis (which would proceed if Caspase-8 were inhibited, but not if Caspase-3 is inhibited).

Reagents:

  • Target Cells (e.g., Jurkat - Type I)

  • Inducer: MegaFasL or TRAIL (100 ng/mL)

  • Inhibitor: Ac-ATS010-KE (Stock 10mM in DMSO)

  • Control Inhibitor: Z-VAD-FMK (Pan-caspase)

Workflow:

  • Seeding: Plate Jurkat cells at

    
     cells/mL in 6-well plates.
    
  • Pre-treatment:

    • Well A: DMSO Control

    • Well B: Ac-ATS010-KE (25 µM) - Note: No pre-incubation lag time required due to high permeability, but 15 min is standard.

    • Well C: Z-VAD-FMK (50 µM) - Requires 1h pre-incubation for esterase activation.

  • Induction: Add MegaFasL (100 ng/mL) to all wells. Incubate for 4–6 hours.

  • Analysis (Flow Cytometry): Stain with Annexin V-FITC / Propidium Iodide (PI).

Expected Results:

  • DMSO + FasL: High Annexin V+/PI+ (Apoptosis).

  • Ac-ATS010-KE + FasL: High Annexin V- / PI- (Protection).

    • Insight: If cells die despite Ac-ATS010-KE, the pathway is likely engaging Caspase-independent death (e.g., RIPK1-dependent necroptosis).

Protocol B: Western Blot "Freezing" (Upstream Analysis)

Objective: Visualize Caspase-8 activation and Bid cleavage without the noise of downstream proteolysis.

  • Treatment: Treat cells with FasL

    
     Ac-ATS010-KE (25 µM) for 4 hours.
    
  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Blotting Targets:

    • Caspase-8: Look for p43/p41 and p18 fragments.

    • Bid: Look for disappearance of full-length Bid (generation of tBid).

    • PARP: Look for cleavage (89 kDa fragment).

  • Interpretation:

    • In Ac-ATS010-KE treated cells, you should see strong Caspase-8 processing and Bid cleavage , but intact PARP .

    • Why? You have successfully activated the extrinsic pathway (Casp-8) but blocked the executioner (Casp-3), proving the drug acts downstream of the DISC.

Troubleshooting & Optimization

IssuePossible CauseSolution
Incomplete Protection Concentration too low for cell density.Titrate Ac-ATS010-KE up to 50 µM. Ensure DMSO < 0.5%.
Toxicity in Controls Off-target effects at high concentrations.Ac-ATS010-KE is generally non-toxic up to 100 µM. Check solvent purity.
No Caspase-8 band Proteasomal degradation.Add MG-132 along with Ac-ATS010-KE to stabilize processed Caspase-8 fragments.
Slow Onset Media serum binding.Perform treatment in reduced serum (1-2% FBS) media if kinetics appear delayed.

References

  • Solania, A., et al. (2019). "Selective and Rapid Cell-Permeable Inhibitor of Human Caspase-3."[6] ACS Chemical Biology, 14(11), 2466–2474.

    • [5]

    • Key Finding: First description of Ac-ATS010-KE, demonstrating superior kinetics over Ac-DEVD-CHO and cell permeability without methyl
  • Elvas, F., et al. (2021). "Molecular Imaging of Apoptosis: The Case of Caspase-3 Radiotracers." Pharmaceuticals, 14(4), 324.

    • Key Finding: Discusses the use of Ac-ATS010-KE derivatives for PET imaging of apoptosis in vivo.
  • Lauwerys, C., et al. (2024). "Development of caspase-3-selective activity-based probes for PET imaging of apoptosis." EJNMMI Radiopharmacy and Chemistry, 9:58.

    • Key Finding: Validates the "KE" warhead and the specificity of the ATS010 scaffold in distinguishing Caspase-3
  • Tummers, B., & Green, D. R. (2017). "Caspase-8: regulating life and death." Immunological Reviews, 277(1), 76–89.

    • Key Finding: Fundamental review of the extrinsic p

Sources

Methodological & Application

protocol for using Ac-ATS010-KE in live cell apoptosis assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Dissection of Apoptosis in Live Cells using Ac-ATS010-KE

Part 1: Introduction & Mechanistic Insight

1.1 The Challenge: Precision in Apoptosis Research In the study of Programmed Cell Death (PCD), distinguishing the specific contributions of executioner caspases (Caspase-3 vs. Caspase-7) remains a significant hurdle. Traditional inhibitors like Z-VAD-FMK are pan-caspase blockers, and Ac-DEVD-CHO often suffers from poor cell permeability or slow binding kinetics.

1.2 The Solution: Ac-ATS010-KE Ac-ATS010-KE is a novel, highly selective, cell-permeable, irreversible inhibitor of human Caspase-3.[1][2][3][4] Unlike its predecessors, it utilizes a thiophene carboxylate leaving group rather than the traditional fluoromethyl ketone (FMK) or aldehyde (CHO) warheads. This structural innovation confers two critical advantages for live-cell assays:

  • Rapid Kinetics: It binds Caspase-3 with a rate constant significantly higher than first-generation inhibitors, ensuring immediate "lock-down" of enzymatic activity.

  • Intrinsic Permeability: It enters cells efficiently without requiring side-chain methylation (e.g., AM esters), avoiding the toxicity and hydrolysis artifacts associated with ester-masked inhibitors.

1.3 Application Scope This protocol details the use of Ac-ATS010-KE as a functional knockout tool in live cells. By pre-treating cells with Ac-ATS010-KE prior to apoptosis induction, researchers can definitively attribute specific phenotypic changes (e.g., membrane blebbing, DNA fragmentation) to Caspase-3 activity.

Part 2: Experimental Logic & Signaling Pathway

To understand the intervention point of Ac-ATS010-KE, we must visualize the apoptotic cascade. The inhibitor acts downstream of mitochondrial outer membrane permeabilization (MOMP) but upstream of the final morphological destruction of the cell.

ApoptosisPathway Stimulus Apoptotic Stimulus (e.g., Staurosporine, FasL) Initiators Initiator Caspases (Caspase-8, Caspase-9) Stimulus->Initiators Activation Caspase3 Caspase-3 (Active Executioner) Initiators->Caspase3 Cleavage Caspase7 Caspase-7 (Parallel Executioner) Initiators->Caspase7 Cleavage Substrates Cellular Substrates (PARP, ICAD, Actin) Caspase3->Substrates Proteolysis Caspase7->Substrates Proteolysis (Redundant) Apoptosis Apoptosis (Blebbing, Fragmentation) Substrates->Apoptosis Phenotype ATS010 Ac-ATS010-KE (Inhibitor) ATS010->Caspase3 Irreversible Inhibition (Thiophene Carboxylate)

Caption: Ac-ATS010-KE selectively blocks Caspase-3, allowing differentiation from Caspase-7 mediated events.

Part 3: Detailed Protocol

Reagent Preparation
ComponentSpecificationStorageNotes
Ac-ATS010-KE Lyophilized Powder-20°C (Desiccated)Avoid freeze-thaw cycles.
DMSO Anhydrous, Cell Culture GradeRTSolvent for stock solution.
Apoptosis Inducer Staurosporine (STS) or Etoposide-20°CPositive control for induction.
Detection Reagent Annexin V-FITC / PI4°CFor readout of rescue effect.

Stock Solution Setup:

  • Centrifuge the vial of Ac-ATS010-KE prior to opening to ensure the pellet is at the bottom.

  • Dissolve in anhydrous DMSO to a concentration of 10 mM .

  • Aliquot into small volumes (e.g., 10-20 µL) and store at -20°C.

  • Self-Validation Check: The solution should be clear. If cloudy, sonicate briefly.

Live Cell Inhibition Assay Workflow

Objective: Determine if a specific apoptotic phenotype is driven by Caspase-3.

Step 1: Cell Seeding

  • Seed cells (e.g., HeLa, Jurkat, or primary cells) into 96-well plates (black wall/clear bottom for imaging).

  • Density: 10,000 - 20,000 cells/well.

  • Incubate overnight at 37°C, 5% CO2 to allow attachment.

Step 2: Pre-Treatment (The "Blockade")

  • Why Pre-treat? Ac-ATS010-KE is rapid, but intracellular equilibrium ensures maximal active site occupancy before the caspase cascade ignites.

  • Prepare a working solution of Ac-ATS010-KE in pre-warmed culture media.

  • Recommended Concentration: 10 µM - 50 µM. (Start with a titration: 0, 10, 25, 50, 100 µM).

  • Replace media on cells with media containing Ac-ATS010-KE.

  • Incubation: 30–60 minutes at 37°C.

  • Control: Include a "Vehicle Only" (DMSO) control well.

Step 3: Apoptosis Induction [5]

  • Add the apoptosis inducer (e.g., Staurosporine 1 µM) directly to the wells containing the inhibitor. Do not wash out the inhibitor.

  • Logic: Caspase activation is dynamic; maintaining the inhibitor concentration prevents breakthrough activity.

Step 4: Incubation & Readout

  • Incubate for the desired timecourse (typically 4–24 hours depending on the inducer).

  • Readout A (Microscopy): Add NucView® 488 (Caspase-3 substrate) or Annexin V-FITC.

    • Expected Result: Ac-ATS010-KE treated cells should show reduced NucView fluorescence or delayed Annexin V staining compared to the "Inducer Only" control.

  • Readout B (Viability): Add CellTiter-Glo® or similar ATP-based reagent.

    • Expected Result: Higher ATP levels (survival) in Ac-ATS010-KE treated wells.

Part 4: Data Visualization & Analysis

The following workflow diagram illustrates the critical timing of reagent addition to ensure assay validity.

ProtocolWorkflow T0 T-24h Seed Cells T1 T-1h Add Ac-ATS010-KE (10-50 µM) T0->T1 Adherence T2 T-0h Add Inducer (e.g., STS) T1->T2 Equilibration (30-60 min) T3 T+4h to 24h Incubation T2->T3 Co-incubation T4 Readout (Imaging/Flow) T3->T4 Measure Protection

Caption: Timeline for Ac-ATS010-KE inhibition assay. Pre-incubation is critical for efficacy.

Data Interpretation Table:

ConditionAc-ATS010-KEInducer (STS)Expected PhenotypeInterpretation
Negative Control --Healthy, adherentBaseline viability.
Positive Control -+Apoptotic (Blebbing, Annexin V+)Successful induction.
Vehicle Control - (DMSO)+ApoptoticDMSO does not interfere.
Experimental + (50 µM)+Rescued / Delayed Death Caspase-3 Dependent.
Failure Mode + (50 µM)+ApoptoticCaspase-3 Independent (e.g., Necrosis) or Caspase-7 compensation.

Part 5: Troubleshooting & Optimization

  • Lack of Protection:

    • Cause: The apoptosis pathway might be Caspase-3 independent (e.g., Necroptosis) or driven by Caspase-7, which Ac-ATS010-KE inhibits less efficiently.

    • Solution: Verify Caspase-3 expression in your cell line (e.g., MCF-7 cells lack Caspase-3; this inhibitor will have no effect).

  • Solubility Issues:

    • Cause: High concentration stocks in aqueous buffer.

    • Solution: Always keep the stock in 100% DMSO. Dilute into media immediately before use. Ensure final DMSO concentration is <0.5%.

  • Timing:

    • Insight: If you add the inhibitor after the inducer, you may miss the initiation window. Always pre-treat.

References

  • Solania, A., González-Páez, G. E., & Wolan, D. W. (2019). Selective and Rapid Cell-Permeable Inhibitor of Human Caspase-3.[3] ACS Chemical Biology, 14(11), 2463–2470.[3]

  • Cell Signaling Technology. Annexin V-PE Early Apoptosis Detection Protocol. CST Application Guide.

Sources

Ac-ATS010-KE concentration range for Jurkat cell treatment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Inhibition of Caspase-3 in Jurkat T-Cells using Ac-ATS010-KE

Executive Summary & Technical Rationale

Ac-ATS010-KE represents a significant advancement in protease inhibitor design, specifically engineered to overcome the limitations of traditional fluoromethyl ketone (FMK) and aldehyde (CHO) inhibitors. Unlike the widely used Z-VAD-FMK (pan-caspase) or Ac-DEVD-FMK (Caspase-3/7), Ac-ATS010-KE utilizes a 5-methyl-2-thiophene carboxylate (KE) leaving group.[1][2]

Critical Mechanism: The defining feature of Ac-ATS010-KE is its ability to permeate cell membranes without the need for side-chain O-methylation . Historically, peptide inhibitors required esterification (prodrug form) to enter cells, relying on intracellular esterases to hydrolyze them back to active acids. This process is often inefficient and variable between cell lines. Ac-ATS010-KE (Sequence: Ac-3Pal-Asp-Phe(F5)-Phe-Asp-KE) binds rapidly and irreversibly to Caspase-3 with high selectivity over Caspase-7, providing a "cleaner" chemical tool for dissecting apoptotic pathways in Jurkat cells.

Strategic Experimental Design

Concentration Optimization

While biochemical


 values for Ac-ATS010-KE are high (

), cellular efficacy depends on competition with endogenous substrates.
  • Validated Effective Concentration: 20 µM - 25 µM .

  • Dose-Response Range for Optimization: 5 µM to 50 µM.

  • Solvent Tolerance: Jurkat cells are sensitive to DMSO. Final DMSO concentration must be kept <0.5% (v/v) to prevent solvent-induced cytotoxicity or background apoptosis.

Comparative Inhibitor Profile
FeatureAc-ATS010-KEAc-DEVD-FMKZ-VAD-FMK
Target Specificity Caspase-3 (High) Caspase-3/7Pan-Caspase
Warhead Thiophene Carboxylate (KE)Fluoromethyl Ketone (FMK)Fluoromethyl Ketone (FMK)
Cell Permeability Intrinsic (Direct) Requires Ester HydrolysisRequires Ester Hydrolysis
Binding Kinetics Rapid, IrreversibleModerateModerate
Side-Chain Methylation No (Free Acid) Yes (O-Methylated)Yes (O-Methylated)

Mechanism of Action & Pathway Visualization

The following diagram illustrates the precise intervention point of Ac-ATS010-KE within the extrinsic apoptotic pathway in Jurkat cells. Note the distinction between the "Initiator" phase (unaffected) and the "Executioner" phase (inhibited).

CaspasePathway cluster_execution Execution Phase Inducer Apoptosis Inducer (e.g., MegaFasL / Staurosporine) Disc DISC Complex Formation Inducer->Disc Casp8 Caspase-8 (Initiator) Disc->Casp8 Mito Mitochondrial Cytochrome c Release Casp8->Mito Bid Cleavage Casp3 Active Caspase-3 (Executioner) Casp8->Casp3 Direct Activation Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp9->Casp3 Substrates Cellular Substrates (PARP, ICAD, Actin) Casp3->Substrates Apoptosis Apoptosis (DNA Fragmentation, Blebbing) Substrates->Apoptosis Inhibitor Ac-ATS010-KE (20-25 µM) Inhibitor->Casp3 Irreversible Inhibition (KE Warhead)

Figure 1: Mechanism of Action. Ac-ATS010-KE selectively blocks the executioner Caspase-3, preventing substrate cleavage and downstream apoptotic morphology, while leaving upstream initiator caspases active.

Detailed Protocol: Jurkat Cell Treatment

Objective: To validate Caspase-3 inhibition by Ac-ATS010-KE in Jurkat cells challenged with an apoptotic inducer (e.g., anti-Fas antibody or Staurosporine).

Reagents & Preparation
  • Ac-ATS010-KE Stock: Reconstitute lyophilized powder in high-grade anhydrous DMSO to 10 mM . Aliquot (10-20 µL) and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Jurkat Cells: Maintain in RPMI-1640 + 10% FBS + 1% Pen/Strep. Ensure viability >95% (Trypan Blue) before the assay.

  • Inducer: MegaFasL (10-100 ng/mL) or Staurosporine (1 µM).

Experimental Workflow

Step 1: Cell Seeding

  • Harvest Jurkat cells by centrifugation (300 x g, 5 min).

  • Resuspend in fresh media at 1.0 x 10⁶ cells/mL .

  • Dispense 90 µL of cell suspension into a 96-well white-walled plate (for luminescence) or clear plate (for flow cytometry).

    • Final Cell Count: 90,000 cells/well.

Step 2: Inhibitor Pre-Incubation (Critical)

  • Prepare a 10x working solution of Ac-ATS010-KE in media (e.g., for 20 µM final, prepare 200 µM).

    • Note: Ensure DMSO content in this 10x stock is <5%.

  • Add 10 µL of the 10x Ac-ATS010-KE solution to the cells.

  • Incubate for 1 hour at 37°C, 5% CO₂.

    • Why: This allows the inhibitor to permeate the membrane and bind available pro-caspase/active caspase pockets before the cascade is triggered.

Step 3: Apoptosis Induction

  • Add the apoptosis inducer (e.g., MegaFasL) directly to the wells.

  • Incubate for 3 - 6 hours .

    • Optimization: Caspase-3 activity typically peaks at 3-4 hours post-induction in Jurkat cells treated with Fas ligands.

Step 4: Readout

  • Viability Assay (CellTiter-Glo): Add reagent 1:1, shake for 2 min, read luminescence.

  • Caspase Activity Assay: If measuring residual activity, lyse cells and use a fluorogenic substrate (e.g., Ac-DEVD-AFC). Note: The inhibitor is irreversible, so activity should be near zero.

Workflow Diagram

ProtocolWorkflow Step1 Step 1: Seeding Jurkat Cells (1e6 cells/mL) Step2 Step 2: Treatment Add Ac-ATS010-KE (20 µM, 1h Pre-inc) Step1->Step2 Step3 Step 3: Induction Add MegaFasL (3-6 Hours) Step2->Step3 Step4 Step 4: Analysis Viability / Flow Cytometry Step3->Step4

Figure 2: Experimental timeline ensuring inhibitor saturation prior to apoptotic signaling onset.

Troubleshooting & Validation

  • Issue: Low Protection Efficacy.

    • Cause: Insufficient pre-incubation time.

    • Solution: Extend pre-incubation to 2 hours. Ensure the "KE" warhead has time to accumulate.

    • Cause: High Caspase-7 activity.[1][3]

    • Solution: Ac-ATS010-KE is highly selective for Casp-3.[4][5] If Casp-7 is the primary driver (rare in Jurkat Fas-signaling), this inhibitor will not block cell death completely.

  • Issue: Precipitation.

    • Cause: Aqueous shock when adding high-concentration DMSO stock directly to media.

    • Solution: Perform intermediate dilutions in media (e.g., Stock -> 1:10 in Media -> Cells) rather than Stock -> Cells directly.

References

  • Solania, A., et al. (2019). "Selective and Rapid Cell-Permeable Inhibitor of Human Caspase-3." ACS Chemical Biology, 14(10), 2463–2470.

  • Solania, A., et al. (2019). "A selective and rapid cell-permeable inhibitor of human caspase-3."[4] bioRxiv (Preprint).

  • Lauwerys, C., et al. (2024). "Development of caspase-3-selective activity-based probes for PET imaging of apoptosis." EJNMMI Radiopharmacy and Chemistry, 9, 58.

Sources

Application Note & Protocol: Leveraging Ac-ATS010-KE as a Novel Scaffold for PET Imaging Probes Targeting Caspase-3 Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Apoptosis Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging modality that provides quantitative insights into biological processes at the molecular level.[1][2][3] The development of targeted PET probes is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics.[4][5][6] A key area of interest is the imaging of apoptosis, or programmed cell death, a fundamental process implicated in numerous diseases, including cancer and neurodegenerative disorders.

Caspase-3 is a critical executioner enzyme in the apoptotic cascade. Its activity is a hallmark of cells undergoing apoptosis. Ac-ATS010-KE is a novel, selective, and irreversible cell-permeable inhibitor of human caspase-3.[7] Its high specificity and cell permeability make it an exceptional candidate for development into a PET imaging probe to visualize and quantify caspase-3 activity in vivo. This application note provides a comprehensive guide for utilizing Ac-ATS010-KE as a scaffold for the synthesis of novel PET tracers.

The Scientific Rationale: Why Ac-ATS010-KE?

The suitability of Ac-ATS010-KE as a foundation for a PET probe is underpinned by several key characteristics:

  • High Specificity and Affinity: Ac-ATS010-KE is designed to selectively and irreversibly bind to activated caspase-3, which is crucial for generating a high-contrast PET signal specific to apoptotic cells.[7]

  • Cell Permeability: The ability to cross cell membranes is a prerequisite for an intracellular imaging agent, allowing it to reach its target enzyme.[7]

  • Chemical Scaffold: The molecular structure of Ac-ATS010-KE (Molecular Formula: C43H41F5N6O12S) presents multiple opportunities for chemical modification and radiolabeling without compromising its binding affinity.[7]

Structural Analysis of Ac-ATS010-KE for Radiolabeling

The chemical structure of Ac-ATS010-KE, as determined from its IUPAC name and SMILES string, reveals several functional groups amenable to radiolabeling.[7] The key is to select a position for radionuclide incorporation that does not interfere with the molecule's interaction with the caspase-3 active site.

Chemical Structure of Ac-ATS010-KE:

Caption: Simplified 2D representation of the Ac-ATS010-KE scaffold highlighting key structural motifs.

Potential Radiolabeling Strategies:

Two primary strategies can be employed for radiolabeling Ac-ATS010-KE:

  • Direct Labeling: This involves the direct incorporation of a radionuclide, such as Fluorine-18, onto the Ac-ATS010-KE molecule. The pentafluorophenyl group is a potential site for direct nucleophilic substitution with [¹⁸F]fluoride. However, this approach may require harsh reaction conditions that could degrade the complex molecule.

  • Indirect Labeling (Prosthetic Group Labeling): This is often the preferred method for complex biomolecules.[8][9] It involves the synthesis of a small, radiolabeled molecule (a prosthetic group) which is then conjugated to the Ac-ATS010-KE scaffold under mild conditions. This preserves the integrity of the parent molecule.

Experimental Protocols

Protocol 1: Synthesis of an Amine-Reactive Prosthetic Group, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)

This protocol describes a well-established method for producing a common prosthetic group for labeling molecules with primary or secondary amines.

Workflow for [¹⁸F]SFB Synthesis:

Caption: Automated synthesis workflow for the prosthetic group [¹⁸F]SFB.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary ammonium anion exchange (QMA) cartridge.

    • The trapped [¹⁸F]fluoride is eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

    • The solvent is removed by azeotropic distillation under a stream of nitrogen at 110°C.

  • Nucleophilic Substitution:

    • To the dried [¹⁸F]fluoride/K₂₂₂ complex, add a solution of the precursor, ethyl 4-(trimethylammonium)benzoate triflate, in anhydrous acetonitrile.

    • Heat the reaction mixture at 100°C for 10 minutes.

  • Hydrolysis:

    • After cooling, add a solution of potassium hydroxide in methanol/water.

    • Heat at 100°C for 5 minutes to hydrolyze the ethyl ester.

  • Activation:

    • Neutralize the reaction mixture with hydrochloric acid.

    • Add a solution of O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) in acetonitrile.

    • Allow the reaction to proceed at room temperature for 5 minutes.

  • Purification:

    • Purify the crude product by semi-preparative High-Performance Liquid Chromatography (HPLC).

    • The fraction corresponding to [¹⁸F]SFB is collected.

Protocol 2: Conjugation of [¹⁸F]SFB to a Modified Ac-ATS010-KE Precursor

For this protocol, a derivative of Ac-ATS010-KE with a free primary amine is required. This can be achieved by incorporating a short polyethylene glycol (PEG) linker with a terminal amine at a site distant from the caspase-3 binding domain, for example, on the thiophene ring.

Workflow for Conjugation and Purification:

Caption: Final conjugation and purification steps for the PET probe.

Step-by-Step Methodology:

  • Conjugation Reaction:

    • The purified [¹⁸F]SFB fraction is evaporated to dryness.

    • A solution of the amine-modified Ac-ATS010-KE precursor in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) is added.

    • The reaction is allowed to proceed at 40°C for 15 minutes.

  • Purification:

    • The reaction mixture is diluted with water and purified using a C18 solid-phase extraction (SPE) cartridge.

    • The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

    • The final product, [¹⁸F]FB-Ac-ATS010-KE, is eluted with ethanol.

  • Formulation:

    • The ethanol is removed under a stream of nitrogen.

    • The final product is reconstituted in sterile saline for injection, passed through a 0.22 µm sterile filter.

Quality Control: Ensuring a Validated Probe

Rigorous quality control (QC) is essential to ensure the safety and efficacy of the PET probe.[10]

QC Test Method Acceptance Criteria
Radiochemical Purity Radio-HPLC>95%
Chemical Purity HPLC with UV detectionCo-elution with a non-radioactive standard
Radionuclidic Identity Gamma-ray spectroscopyPrincipal gamma photon at 511 keV
Radionuclidic Purity Half-life determination109.8 ± 0.5 minutes
Residual Solvents Gas Chromatography (GC)Conforms to USP <467> limits
pH pH meter or pH strips4.5 - 7.5
Sterility Direct inoculation or membrane filtrationNo microbial growth
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V

In Vitro and In Vivo Validation

Once the radiolabeled probe has passed all QC tests, its biological activity must be validated.

  • In Vitro Cell Binding Assays: Demonstrate specific binding to apoptotic cells (e.g., cancer cells treated with a chemotherapeutic agent to induce apoptosis) and low binding to non-apoptotic cells.

  • In Vivo PET Imaging: In animal models of diseases involving apoptosis (e.g., tumor xenografts undergoing therapy), the probe should show high uptake in the target tissue and low background signal.

Conclusion

Ac-ATS010-KE represents a promising and highly specific scaffold for the development of PET imaging probes for visualizing caspase-3 activity. The indirect labeling strategy using an amine-reactive prosthetic group such as [¹⁸F]SFB offers a robust and reliable method for synthesizing a derivative, [¹⁸F]FB-Ac-ATS010-KE. Rigorous quality control and biological validation are paramount to ensure the production of a high-quality imaging agent for preclinical and potentially clinical research. The ability to non-invasively quantify apoptosis has profound implications for drug development, treatment monitoring, and our fundamental understanding of disease.

References

  • Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling. (URL: [Link])

  • F-18 labeling protocol of peptides based on chemically orthogonal strain-promoted cycloaddition under physiologically friendly reaction conditions. (URL: [Link])

  • A Novel 18F Scaffold for Preparing Targeted PET Imaging Probes. (URL: [Link])

  • Peptide-Based Positron Emission Tomography Probes: Current Strategies for Synthesis and radiolabelling. (URL: [Link])

  • Peptide PET Imaging: A Review of Recent Developments and a Look at the Future of Radiometal-Labeled Peptides in Medicine. (URL: [Link])

  • Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals. (URL: [Link])

  • Developing Targeted Hybrid Imaging Probes by Chelator Scaffolding. (URL: [Link])

  • A rapid and simple one-step F-18 labeling of peptides. (URL: [Link])

  • A novel 18F-labeled two-helix scaffold protein for PET imaging of HER2-positive tumor. (URL: [Link])

  • Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). (URL: [Link])

  • Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals. (URL: [Link])

  • 18F-labeling of peptides and proteins using the SiFA protocol, Part 1. (URL: [Link])

  • New Insights in the Design of Bioactive Peptides and Chelating Agents for Imaging and Therapy in Oncology. (URL: [Link])

  • One-step 18 F labeling of biomolecules using organotrifluoroborates. (URL: [Link])

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (URL: [Link])

  • Computer-Assisted Design of Peptide-Based Radiotracers. (URL: [Link])

  • A Novel Peptide-Based PD-L1 PET Tracer: Design, Synthesis, and Preclinical Imaging Validation. (URL: [Link])

  • A Chemical Strategy for the Preparation of Multimodified Peptide Imaging Probes. (URL: [Link])

  • Leading designs of peptide-based chemical probes for medical imaging– the dawn of precision diagnostics. (URL: [Link])

  • Development of an FAP-Targeted PET Probe Based on a Novel Quinolinium Molecular Scaffold. (URL: [Link])

  • Strategies for Clinical Implementation and Quality Management of PET Tracers. (URL: [Link])

  • Ac-ATS010-KE. (URL: [Link])

  • Determining the Multivalent Effects of d-Peptide-Based Radiotracers. (URL: [Link])

  • Development of a Stable Peptide-Based PET Tracer for Detecting CD133-Expressing Cancer Cells. (URL: [Link])

  • Acetylacetone. (URL: [Link])

  • The Power of PET Imaging Agents. (URL: [Link])

Sources

application of Ac-ATS010-KE in monitoring mitochondrial permeability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monitoring mitochondrial permeability transition (mPT) is critical for distinguishing between reversible metabolic adaptations, regulated apoptosis, and necrotic collapse. While fluorescent dyes (e.g., Calcein-AM, TMRM) visualize the state of the pore, determining the consequence of pore opening requires precise mechanistic intervention.

Ac-ATS010-KE is a next-generation, highly selective, cell-permeable inhibitor of Caspase-3.[1][2][3] Unlike traditional inhibitors (e.g., Z-VAD-FMK) which suffer from off-target effects and poor permeability without side-chain methylation, Ac-ATS010-KE utilizes a thiophene carboxylate leaving group to achieve rapid, irreversible inhibition in intact cells.

This guide details the application of Ac-ATS010-KE as a functional validator in mitochondrial assays. By decoupling upstream mitochondrial permeabilization from downstream apoptotic execution, researchers can isolate the specific contribution of the mPTP-Caspase-3 axis in cell death models.

Scientific Background & Mechanism

The mPTP-Caspase-3 Axis

Mitochondrial Permeability Transition Pore (mPTP) opening leads to the collapse of the mitochondrial membrane potential (


), swelling, and the release of cytochrome c.[4] This triggers the apoptosome assembly, activating Caspase-9 and subsequently the executioner Caspase-3.

However, Caspase-3 can also exert a feedback effect , cleaving subunits of the Electron Transport Chain (ETC) and mPTP components, thereby exacerbating mitochondrial damage.

Why Ac-ATS010-KE?

Standard inhibitors like Ac-DEVD-CHO are reversible and often fail to penetrate cell membranes effectively. Methylated variants (e.g., Q-VD-OPh) improve permeability but can exhibit cytotoxicity or non-specific protease inhibition.

Ac-ATS010-KE Advantages:

  • Unmethylated Permeability: The unique thiophene leaving group allows cell entry without the need for esterification, reducing intracellular artifacts.

  • Kinetic Precision: Exhibits rapid, irreversible binding kinetics (

    
    ), ensuring complete blockade of Caspase-3 during the rapid time-course of mPT.
    
  • Selectivity: Distinguishes Caspase-3 activity from the structurally similar Caspase-7, which is crucial for defining specific apoptotic pathways.

Pathway Visualization

The following diagram illustrates the feed-forward and feedback loops between Mitochondria and Caspase-3, highlighting the intervention point of Ac-ATS010-KE.

mPTP_Pathway Stress Cellular Stress (ROS, Ca2+) mPTP mPTP Opening (Loss of ΔΨm) Stress->mPTP Induction CytC Cytochrome c Release mPTP->CytC OMM Rupture Apoptosome Apoptosome Assembly CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Cleavage Apoptosis Apoptosis (Chromatin Condensation) Casp3->Apoptosis Execution Feedback Mitochondrial Fragmentation/Damage Casp3->Feedback Feedback Loop Feedback->mPTP Amplification Inhibitor Ac-ATS010-KE (Irreversible Inhibition) Inhibitor->Casp3 Blocks

Caption: Schematic of the mPTP-Caspase-3 signaling axis. Ac-ATS010-KE irreversibly blocks the execution phase and prevents Caspase-3 mediated mitochondrial feedback damage.

Experimental Protocol: Dual-Stage Validation

This protocol uses Ac-ATS010-KE to determine if a loss of mitochondrial potential is the cause of cell death or a consequence of Caspase-3 feedback.

Materials Required
  • Ac-ATS010-KE: Stock solution (10 mM in DMSO). Store at -20°C.

  • TMRM (Tetramethylrhodamine, methyl ester): For monitoring

    
    .
    
  • Caspase-3/7 FLICA Reagent (or similar): For confirming Caspase activation.

  • mPTP Inducer: Ionomycin (Ca2+ overload) or H2O2 (Oxidative stress).

  • Cell Line: HeLa, Jurkat, or primary myoblasts (adherent or suspension).

Workflow A: Pre-Treatment (Prevention Assay)

Objective: Determine if blocking Caspase-3 preserves mitochondrial integrity (testing the feedback loop).

  • Seeding: Plate cells in 96-well black-walled plates (10,000 cells/well) and incubate overnight.

  • Inhibitor Loading:

    • Treat Group A with Ac-ATS010-KE (10-20 µM) for 1 hour.

    • Treat Group B with DMSO Vehicle .

    • Note: Ac-ATS010-KE is cell-permeable; no transfection agents are needed.

  • Induction: Add mPTP inducer (e.g., 1 µM Ionomycin) to both groups. Incubate for 4-6 hours.

  • Staining:

    • Add TMRM (100 nM final) and incubate for 30 minutes at 37°C.

    • Optional: Add Hoechst 33342 for nuclear morphology.

  • Imaging/Readout: Measure fluorescence (Ex/Em: 548/574 nm for TMRM).

    • Interpretation: If Group A (Inhibitor) retains TMRM signal significantly better than Group B, Caspase-3 is actively degrading mitochondrial components (feedback loop confirmed).

Workflow B: Post-Treatment (Commitment Assay)

Objective: Determine if cells have passed the "Point of No Return" (mPTP opening) independent of Caspase-3.

  • Induction: Treat cells with stressor (e.g., Staurosporine) for defined intervals (2h, 4h, 8h).

  • Intervention: Add Ac-ATS010-KE (20 µM) at the specific time points.

  • Viability Assessment: After 24 hours total, measure cell viability (ATP assay or Calcein-AM).

  • Analysis:

    • If adding Ac-ATS010-KE after mPTP opening (confirmed by parallel TMRM check) fails to rescue cells, the death mechanism is likely mPTP-driven necrosis (Caspase-independent).

Data Analysis & Expected Results

Quantitative data should be normalized to untreated controls. Use the table below to interpret results.

ConditionTMRM Signal (

)
Caspase-3 ActivityCell MorphologyInterpretation
Control High (100%)LowNormalHealthy Mitochondria
Stress + Vehicle Low (<20%)HighBlebbing/ShrinkageApoptosis (mPTP dependent)
Stress + Ac-ATS010-KE Medium/High Inhibited Normal/Slight SwellingCaspase-3 Feedback Loop Exists
Stress + Ac-ATS010-KE Low (<20%)Inhibited Swollen/RupturedPrimary Necrosis (mPTP driven)

Key Insight: If Ac-ATS010-KE inhibits Caspase-3 but TMRM signal is still lost, the mitochondrial permeability transition is the primary driver of death, likely proceeding via AIF release or energetic collapse (necrosis), rather than Caspase-3 execution.

Troubleshooting & Optimization

  • Solubility: Ac-ATS010-KE is hydrophobic. Ensure DMSO concentration in the final assay is <0.5% to avoid artifactual membrane permeabilization.

  • Timing: Because Ac-ATS010-KE is an irreversible inhibitor, pre-incubation (30-60 mins) is highly effective. For pulse-chase experiments, ensure fresh inhibitor is added if media is changed, although the covalent bond provides lasting inhibition.

  • Specificity Controls: Use a Caspase-3 null cell line (e.g., MCF-7) as a negative control. Ac-ATS010-KE should have no effect on mitochondrial parameters in these cells.

References

  • Solania, A., et al. (2019). "Selective and Rapid Cell-Permeable Inhibitor of Human Caspase-3." ACS Chemical Biology, 14(11), 2463–2470.

    • - Describes the synthesis, kinetics, and permeability profile of Ac-ATS010-KE.

  • Tezze, C., et al. (2021). "Mitochondrial Permeability Transition Causes Mitochondrial Reactive Oxygen Species- and Caspase 3-Dependent Atrophy of Single Adult Mouse Skeletal Muscle Fibers." Cells, 10(10), 2586.[4]

    • - Demonstrates the application of Ac-ATS010-KE in blocking mPTP-associated atrophy.

  • Wolters, P.J., et al. (2024). "Development of caspase-3-selective activity-based probes for PET imaging of apoptosis." European Journal of Nuclear Medicine and Molecular Imaging.

    • - Discusses derivatives of Ac-ATS010-KE for imaging, validating its scaffold specificity.

Sources

in vitro kinetic assay protocols for Ac-ATS010-KE inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of Caspase-3 Inhibition by Ac-ATS010-KE

Part 1: Executive Summary & Scientific Rationale

Subject: In Vitro Kinetic Profiling of Ac-ATS010-KE (Irreversible Caspase-3 Inhibitor) Methodology: Continuous Fluorescence Progress Curve Analysis Target Audience: Enzymologists, Medicinal Chemists, and Assay Development Scientists

Introduction Ac-ATS010-KE is a potent, selective, and cell-permeable inhibitor of human Caspase-3, distinguished by its rapid binding kinetics and a unique thiophene carboxylate leaving group.[1][2][3] Unlike traditional aldehyde or fluoromethyl ketone (FMK) inhibitors, Ac-ATS010-KE exhibits a remarkably high second-order rate constant (


), rendering standard 

endpoints insufficient for accurate characterization.

The Kinetic Challenge For rapid irreversible inhibitors like Ac-ATS010-KE, the inhibitory potency is time-dependent. A standard pre-incubation protocol may result in complete enzyme inactivation before the substrate is added, leading to data compression and loss of kinetic resolution. Therefore, this protocol utilizes Progress Curve Analysis (Continuous Method), where the enzyme reacts with the substrate and inhibitor simultaneously. This allows for the precise determination of the apparent first-order inactivation rate constant (


) and the true second-order inactivation efficiency (

).

Part 2: Mechanism of Action & Experimental Logic

Mechanism: Irreversible Covalent Modification Ac-ATS010-KE functions as a suicide substrate analog. It binds to the Caspase-3 active site (


), positioning the thiophene carboxylate warhead for nucleophilic attack by the catalytic Cysteine-163. This results in the irreversible formation of a covalent enzyme-inhibitor complex (

) and the release of the leaving group.

Diagram 1: Kinetic Mechanism of Ac-ATS010-KE

CaspaseMechanism E Caspase-3 (Active Enzyme) EI_complex E·I (Michaelis Complex) E->EI_complex + I (k1) P Product (Fluorescent AMC) E->P + S (Catalysis) I Ac-ATS010-KE (Inhibitor) S Ac-DEVD-AMC (Substrate) EI_complex->E (k-1) EI_covalent E-I (Covalent Adduct) EI_complex->EI_covalent Inactivation (kinact) Irreversible

Caption: Kinetic pathway showing the competition between substrate turnover (dashed) and irreversible inactivation by Ac-ATS010-KE (solid).

Part 3: Materials & Reagents

ComponentSpecificationPurpose
Enzyme Recombinant Human Caspase-3Target protease (Active site titrated).
Inhibitor Ac-ATS010-KE (Lyophilized)Test compound.[4] Dissolve in 100% DMSO to 10 mM stock.
Substrate Ac-DEVD-AMC (or Ac-DEVD-AFC)Fluorogenic reporter.

for Caspase-3

10 µM.
Assay Buffer 20 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 10% Glycerol, 0.1% CHAPSMaintains enzyme stability and reducing environment (DTT is critical for Caspase activity).
Control Ac-DEVD-CHO or Z-VAD-FMKReference inhibitor for assay validation.
Plate 96-well or 384-well Black/Flat BottomMinimizes background fluorescence.

Critical Note on DTT: Caspase-3 requires a reducing agent (DTT or


-ME) to keep the active site cysteine nucleophilic. Ensure DTT is added fresh to the buffer on the day of the experiment.

Part 4: Step-by-Step Protocol (Continuous Method)

This protocol is designed to measure


 at varying inhibitor concentrations.
Step 1: Reagent Preparation
  • Assay Buffer: Prepare fresh 1x Assay Buffer. Filter through 0.22 µm if necessary.

  • Enzyme Solution: Dilute Caspase-3 in Assay Buffer to a concentration of 2x the final desired concentration (e.g., if final is 5 nM, prepare 10 nM). Keep on ice.

  • Substrate/Inhibitor Mix (2x):

    • Prepare a master mix of Substrate (Ac-DEVD-AMC) at 2x concentration (e.g., 40 µM if final is 20 µM).

    • Prepare a dilution series of Ac-ATS010-KE in DMSO.

    • Spike the inhibitor into the 2x Substrate solution to create 2x Substrate + 2x Inhibitor working solutions.

    • Note: Ensure final DMSO concentration is constant (e.g., <1%) across all wells.

Step 2: Plate Setup

Design the plate to include:

  • Background (No Enzyme): Buffer + Substrate.

  • Positive Control (No Inhibitor): Enzyme + Substrate + DMSO vehicle.

  • Test Wells: Enzyme + Substrate + Ac-ATS010-KE (varying concentrations, e.g., 0 nM to 500 nM).

Diagram 2: Experimental Workflow

Workflow cluster_0 Preparation Phase cluster_1 Reaction Initiation cluster_2 Data Acquisition Step1 Prep 2x Enzyme Solution (Keep on Ice) Step4 Add 50 µL Enzyme to initiate Step1->Step4 Step2 Prep 2x Substrate + Inhibitor Mix (Various [I] concentrations) Step3 Add 50 µL (S + I) Mix to Plate Step2->Step3 Step3->Step4 Step5 Immediate Kinetic Read (Ex/Em: 360/460 nm) Read every 30s for 60 min Step4->Step5

Caption: Continuous assay workflow ensuring enzyme encounters inhibitor and substrate simultaneously.

Step 3: Execution
  • Pipette 50 µL of the 2x Substrate/Inhibitor Mix into the respective wells of a black 96-well plate.

  • Incubate the plate inside the reader at 37°C (or 25°C) for 5 minutes to equilibrate temperature.

  • Initiation: Use a multichannel pipette to rapidly add 50 µL of 2x Enzyme Solution to the wells.

  • Immediate Reading: Immediately start the kinetic read.

    • Mode: Fluorescence Kinetic.

    • Excitation/Emission: 360 nm / 460 nm (for AMC).

    • Interval: 30 seconds.

    • Duration: 45–60 minutes.

Part 5: Data Analysis & Self-Validation

1. Primary Plot: Progress Curve Analysis In the presence of an irreversible inhibitor, the product formation slows down over time as the enzyme dies. The fluorescence (


) vs. time (

) data should be fit to the integrated rate equation for slow-binding/irreversible inhibition:


  • 
    : Initial velocity (slope at 
    
    
    
    ).
  • 
    : Apparent first-order inactivation rate constant for that specific [I].
    
  • 
    : Background fluorescence.
    

Validation Check:

  • Control Wells: Should be linear (

    
    ).
    
  • Inhibitor Wells: Should show curvature (plateauing) as [I] increases. If curves are linear even at high [I], the inhibition is too slow or the compound is inactive. If curves plateau instantly (

    
     min), the inhibition is too fast for the plate reader (limit of detection); use a stopped-flow instrument or lower [E] and [I].
    

2. Secondary Plot: Determination of


 and 

Plot the calculated

values (y-axis) against the Inhibitor Concentration

(x-axis).

Fit the data to the hyperbolic equation:



  • 
    :  Maximum inactivation rate constant (
    
    
    
    ).[5]
  • 
    :  Inhibitor dissociation constant (M).
    
  • 
    :  Substrate concentration used.
    
  • 
    :  Michaelis constant for the substrate (determined in a separate experiment).
    

Simplified Analysis (for highly efficient inhibitors like Ac-ATS010-KE): If


, the relationship may appear linear. In this case, the slope represents the second-order rate constant (

).

Part 6: Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Inhibition observed DTT oxidation or hydrolysis of inhibitor.Prepare fresh DTT. Ensure Ac-ATS010-KE stock is stored at -20°C in dry DMSO.
Instant Plateau (No curve) Inhibition is too fast.Reduce Enzyme concentration. Use a lower range of [I].
High Background Substrate degradation.Check substrate purity. Store Ac-DEVD-AMC protected from light.
Non-linear Control Enzyme instability.Add 0.1% BSA or CHAPS to buffer to prevent surface adsorption.

References

  • Solania, A., et al. (2019).[5] "Selective and Rapid Cell-Permeable Inhibitor of Human Caspase-3." ACS Chemical Biology, 14(10), 2127–2131.

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. 2nd Edition. Wiley.

  • Lauwerys, C., et al. (2024). "Development of caspase-3-selective activity-based probes for PET imaging of apoptosis." EJNMMI Radiopharmacy and Chemistry, 9, 58.

Sources

Troubleshooting & Optimization

improving cell permeability of caspase-3 inhibitors without methylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Cell Permeability of Caspase-3 Inhibitors (Non-Methylated Strategies)

Ticket ID: CASP3-PERM-001 Status: Resolved Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The core challenge in designing Caspase-3 inhibitors is the enzyme's absolute requirement for an aspartic acid residue at the P1 position. This introduces a negatively charged carboxylate group, which drastically reduces cell membrane permeability. While O-methylation (esterification) is the standard industrial solution to mask this charge, it introduces toxicity (formaldehyde generation) and relies on variable intracellular esterase activity.

This guide details three validated strategies to achieve high cell permeability without methylation:

  • Warhead Substitution: Utilizing the O-Phenoxy (OPh) leaving group (Q-VD-OPh).

  • Scaffold Switching: Moving to non-peptide small molecules (Isatin Sulfonamides).

  • Vectorization: Conjugation with Cell-Penetrating Peptides (CPPs).

Module 1: Chemical Modification Strategies

Strategy A: The Q-VD-OPh Platform (Recommended)

Mechanism: Unlike FMK (fluoromethyl ketone) inhibitors which often require O-methylation for entry, Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone) possesses intrinsic cell permeability.[1] The difluorophenoxy moiety acts as a lipophilic driving force while serving as an excellent leaving group for the cysteine nucleophile of Caspase-3.

  • Why it works: The quinoline group and the difluorophenoxy tail provide sufficient lipophilicity to counterbalance the internal aspartic acid residue, allowing passive diffusion without ester masking.

  • Advantage: Non-toxic, stable, and does not require intracellular esterase conversion.

Strategy B: Non-Peptide Isatin Sulfonamides

Mechanism: Isatin sulfonamides are small molecules that do not mimic the peptide substrate backbone. Instead of binding deep into the charged S1 pocket (where Asp binds), they interact primarily with the hydrophobic S2 subsite.[2]

  • Why it works: By avoiding the requirement for a charged P1 aspartic acid mimic, these molecules remain uncharged and highly permeable.

  • Selectivity: Highly selective for Caspase-3 and -7 over other isoforms.

Strategy C: Macrocyclization

Mechanism: Constraining a peptide inhibitor (e.g., DEVD) into a macrocycle locks the conformation and often involves intramolecular hydrogen bonding.

  • Why it works: This "hides" the polar surface area (PSA) from the lipid bilayer, improving passive transport compared to the linear analog.

Module 2: Decision Logic & Workflow

The following diagram outlines the selection process for the appropriate non-methylated inhibitor based on your experimental constraints.

CaspaseInhibitorSelection Start START: Select Inhibitor Strategy Constraint1 Is broad-spectrum inhibition acceptable? Start->Constraint1 Constraint2 Is strict Caspase-3/7 selectivity required? Constraint1->Constraint2 No Strat_QVD STRATEGY A: Q-VD-OPh (High Potency, Pan-Caspase, Non-Toxic) Constraint1->Strat_QVD Yes (Max Potency) Strat_Isatin STRATEGY B: Isatin Sulfonamides (High Selectivity, Non-Peptide) Constraint2->Strat_Isatin Yes (Small Molecule) Strat_CPP STRATEGY C: TAT-DEVD Conjugates (High Specificity, Complex Uptake) Constraint2->Strat_CPP Yes (Peptide-Based) QVD_Detail Mechanism: Difluorophenoxy group drives permeability. Use: In vivo & long-term culture. Strat_QVD->QVD_Detail Isatin_Detail Mechanism: Binds S2 hydrophobic pocket. Avoids charged S1 pocket entirely. Strat_Isatin->Isatin_Detail

Figure 1: Decision matrix for selecting non-methylated Caspase-3 inhibitors based on selectivity and potency requirements.

Module 3: Validation Protocols

To ensure your inhibitor is actually permeating the cell and not just inhibiting the enzyme in the lysis buffer, you must run a Washout-Recovery Assay .

Protocol: Intracellular Target Engagement (Washout Test)
StepActionTechnical Rationale
1 Seed Cells Plate cells (e.g., Jurkat or HeLa) at

cells/mL.
2 Pre-Incubation Treat with Inhibitor (e.g., Q-VD-OPh, 10-20 µM) for 1 hour .
3 Induction Add apoptotic inducer (e.g., Staurosporine or Anti-Fas) for 4 hours.
4 The Wash (CRITICAL) Split the sample. Group A: No Wash.Group B: Wash 3x with PBS, resuspend in fresh media for 30 mins.
5 Lysis & Readout Lyse cells and add fluorogenic substrate (Ac-DEVD-AMC). Measure RFU.

Interpretation:

  • Success: Group B (Wash) shows low fluorescence similar to Group A. This proves the inhibitor entered the cell and bound the enzyme before lysis.

  • Failure: Group B shows high fluorescence (activity restored). The inhibitor was likely only working in the lysate or washed out too easily.

Troubleshooting & FAQs

Q1: I am using a DEVD-CHO inhibitor. Why is it not working in live cells? A: Aldehyde (CHO) inhibitors are generally not cell-permeable unless modified. They are highly polar. They work excellently in purified enzyme assays but fail in cell culture. Switch to Q-VD-OPh or a cell-penetrating peptide conjugate (e.g., TAT-DEVD-fmk) if you must use a peptide backbone.

Q2: Can I just use higher concentrations of non-permeable inhibitors to force entry? A: No. Increasing concentration (e.g., >100 µM) often leads to pinocytic uptake into lysosomes, where the inhibitor is degraded or sequestered, never reaching the cytosolic Caspase-3. It also increases off-target effects (e.g., inhibition of Cathepsins).

Q3: Why avoid methylation (OME) if it works? A: Methylated inhibitors (e.g., Z-VAD-FMK-OMe) are prodrugs. They require intracellular esterases to convert them to the active form.

  • Toxicity: The hydrolysis releases formaldehyde and methanol, which can be toxic in long-term assays.

  • Variability: Esterase levels vary wildly between cell lines (e.g., PBMCs vs. HeLa), leading to inconsistent IC50 data.

Q4: How do I solubilize Q-VD-OPh for maximum permeability? A: Dissolve in high-purity DMSO to make a 10 mM stock. Store at -20°C. When dosing cells, ensure the final DMSO concentration is <0.5%. Q-VD-OPh is stable and does not precipitate easily in media, unlike some hydrophobic small molecules.

References

  • Caserta, T. M., et al. (2003).[3] "Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties."[1][3][4][5] Apoptosis.[2][3][4][6][7][8][9][10][11][12]

    • Establishes Q-VD-OPh as the superior non-toxic, cell-permeable alternative to FMK inhibitors.[1]

  • Lee, D., et al. (2000). "Potent and selective nonpeptide inhibitors of caspases 3 and 7 inhibit apoptosis and maintain cell functionality."[2] Journal of Biological Chemistry.

    • Describes Isatin Sulfonamides and the mechanism of S2 pocket binding to bypass charge issues.
  • Wolan, D. W., et al. (2009). "Small-molecule inhibition of caspase-3 via the S2 pocket." Nature Chemical Biology.

    • Structural basis for non-peptide inhibitor permeability.
  • Bullok, K. E., et al. (2005). "Caspase-3 inhibitor cell-permeable peptide conjugates."[13][14] Bioconjugate Chemistry.

    • Validates the use of TAT sequences to drag charged DEVD sequences across membranes.
  • Smith, A. N., et al. (2011). "Q-VD-OPh prevents neutrophil apoptosis and preserves function." Journal of Leukocyte Biology.

    • Demonstrates the long-term stability and non-toxicity of non-methyl

Sources

optimizing incubation times for Ac-ATS010-KE in apoptosis models

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Optimizing Incubation Times in Apoptosis Models

Welcome to the technical support center for Ac-ATS010-KE. As Senior Application Scientists, we've designed this comprehensive guide to provide you with the foundational knowledge, detailed protocols, and troubleshooting advice needed to successfully incorporate Ac-ATS010-KE into your apoptosis research. Our goal is to empower you to not only generate robust data but also to understand the critical scientific principles that underpin your experimental design.

Part 1: Foundational Knowledge & Core Principles

What is the mechanism of action for Ac-ATS010-KE?

Ac-ATS010-KE is a potent and selective small molecule inhibitor of the X-linked inhibitor of apoptosis protein (XIAP).[1][2] XIAP is a critical negative regulator of apoptosis, acting as an endogenous brake on the cell death machinery.[1][2] It achieves this by directly binding to and inhibiting key executioner caspases, namely caspase-3 and caspase-7, as well as the initiator caspase-9.[1][2] The overexpression of XIAP is a known mechanism of resistance to therapy in many cancers.[1][3]

Ac-ATS010-KE functions by mimicking Smac/DIABLO, a natural antagonist of XIAP that is released from the mitochondria during intrinsic apoptosis.[2][3] By binding to the BIR domains of XIAP, Ac-ATS010-KE prevents XIAP from inhibiting caspases. This action effectively "releases the brake," allowing the apoptotic cascade to proceed, leading to programmed cell death.[1]

cluster_0 Apoptotic Stimulus (e.g., DNA Damage) cluster_1 Mitochondrial Pathway cluster_2 Apoptosome & Caspase Activation cluster_3 Execution Phase Stimulus Intrinsic Stress Mito Mitochondria Stimulus->Mito CytoC Cytochrome c (Release) Mito->CytoC Smac Smac/DIABLO (Release) Mito->Smac Apaf1 Apaf-1 CytoC->Apaf1 XIAP XIAP Smac->XIAP Inhibits ActiveCasp9 Active Caspase-9 Apaf1->ActiveCasp9 Activates Casp9 Pro-Caspase-9 Casp9->ActiveCasp9 ActiveCasp37 Active Caspase-3/7 ActiveCasp9->ActiveCasp37 Activates Casp37 Pro-Caspase-3/7 Casp37->ActiveCasp37 CleavedPARP Cleaved PARP ActiveCasp37->CleavedPARP Cleaves XIAP->ActiveCasp9 Inhibits XIAP->ActiveCasp37 Inhibits AcATS Ac-ATS010-KE AcATS->XIAP Inhibits PARP PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Fig 1. Mechanism of Ac-ATS010-KE in the Intrinsic Apoptosis Pathway.
Why is optimizing the incubation time so critical?

Apoptosis is a dynamic, transient process. The timing of key events—from the initial trigger to the final execution—can vary significantly based on the cell type, the nature of the apoptotic stimulus, and the concentration of the inducing agent.[4]

  • Too Long Incubation: If you measure too late, cells that underwent apoptosis early will have progressed to secondary necrosis. This can confound your results, as necrotic cells also stain positive with viability dyes like Propidium Iodide (PI), making it difficult to distinguish between apoptosis and necrosis.[5]

Therefore, a time-course experiment is not just recommended; it is essential for accurately characterizing the apoptotic response to Ac-ATS010-KE.[6][7]

Part 2: Experimental Design & Protocols

The cornerstone of optimizing incubation time is a well-designed time-course experiment. This involves treating your cells with a fixed concentration of Ac-ATS010-KE and analyzing apoptotic markers at multiple time points.

Core Experimental Workflow

cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course P1_Start Start: Select Cell Line P1_Seed Seed Cells at Consistent Density P1_Start->P1_Seed P1_Treat Treat with Ac-ATS010-KE (Log-scale Concentrations) for a Fixed Time (e.g., 24h) P1_Seed->P1_Treat P1_Assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) P1_Treat->P1_Assay P1_Calc Calculate IC50 Value P1_Assay->P1_Calc P1_End Result: Optimal Concentration P1_Calc->P1_End P2_Start Start: Use IC50 Conc. P1_End->P2_Start Use IC50 for Time-Course P2_Seed Seed Cells P2_Start->P2_Seed P2_Treat Treat with Ac-ATS010-KE at IC50 Concentration P2_Seed->P2_Treat P2_Harvest Harvest Cells at Multiple Time Points (e.g., 4, 8, 12, 24, 48h) P2_Treat->P2_Harvest P2_Assay Analyze Apoptosis (Annexin V/PI & Caspase Assay) P2_Harvest->P2_Assay P2_Analyze Identify Time Point with Max Early Apoptotic Population P2_Assay->P2_Analyze P2_End Result: Optimal Incubation Time P2_Analyze->P2_End

Fig 2. Workflow for Optimizing Ac-ATS010-KE Concentration and Incubation Time.
Recommended Starting Parameters

The optimal conditions are highly cell-line dependent.[4] The following table provides a general starting point for your initial dose-response and time-course experiments.

ParameterRecommended Starting RangeRationale
Cell Seeding Density 30-50% ConfluencyEnsures cells are in the logarithmic growth phase and avoids artifacts from overcrowding.[8]
Ac-ATS010-KE Conc. 10 nM - 10 µM (log scale)A broad range is necessary to determine the IC50 for your specific cell line.
Vehicle Control DMSO (Final conc. <0.1%)Essential to control for any effects of the solvent used to dissolve Ac-ATS010-KE.[7]
Positive Control Staurosporine (1 µM)A well-characterized apoptosis inducer to validate that your assay system is working correctly.[5]
Time Points 4, 8, 12, 24, 48 hoursCaptures the kinetics of apoptosis, from early events to late-stage commitment.[6][7]

Part 3: Key Experimental Protocols

Here are detailed, step-by-step protocols for the essential assays used in optimizing Ac-ATS010-KE incubation times.

Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

This is the gold-standard assay for distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells.[9]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event. PI is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane, thus it only stains late apoptotic or necrotic cells.[5]

Methodology:

  • Cell Preparation: Seed and treat cells according to your experimental design (see Part 2). Include untreated, vehicle-treated, and positive controls.[10]

  • Harvesting:

    • Adherent Cells: Gently detach cells using a non-enzymatic method like EDTA or a cell scraper to preserve membrane integrity.[5] Harsh trypsinization can cause false positives.

    • Suspension Cells: Collect cells by centrifugation.

  • Washing: Wash the cell pellet twice with cold 1X PBS to remove any residual media.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[7]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7]

Interpreting Results:

  • Annexin V (-) / PI (-): Live, healthy cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

This assay directly measures the activity of the key executioner caspases, providing a specific and sensitive readout of apoptosis induction.

Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[11] When caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[11]

Methodology (using a kit like Promega's Caspase-Glo® 3/7):

  • Plate Cells: Seed cells in a white-walled 96-well plate suitable for luminescence readings. Treat with Ac-ATS010-KE as planned.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[12]

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[12]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1 to 3 hours.[12]

  • Measurement: Measure the luminescence using a plate-reading luminometer.[12]

Protocol 3: Western Blotting for Apoptosis Markers

Western blotting provides a robust, semi-quantitative method to confirm the activation of the apoptotic pathway by observing the cleavage of key proteins.

Key Targets:

  • Cleaved Caspase-3: Active caspase-3 is generated by the cleavage of its inactive pro-form (pro-caspase-3).[13] The appearance of the cleaved fragments (p17/p19) is a hallmark of apoptosis.[13]

  • Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is a primary substrate for active caspase-3.[13][14] Its cleavage from the full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a definitive indicator of caspase-3 activity and late-stage apoptosis.[14]

Methodology:

  • Lysate Preparation: After treatment, harvest and wash cells. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against cleaved caspase-3 and cleaved PARP (and a loading control like β-actin) overnight at 4°C.[7]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Part 4: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: I'm not seeing any apoptosis at any time point. What could be wrong?

  • Possible Cause: The concentration of Ac-ATS010-KE may be too low for your cell line. Cell lines have vastly different sensitivities.[4]

  • Solution: Perform a broader dose-response experiment, extending the concentration range up to 50 or 100 µM. Also, verify that your positive control (e.g., staurosporine) is inducing apoptosis, which confirms your assay is working correctly.[15]

Q2: I see a high percentage of Annexin V (+)/PI (+) cells, even at early time points. How do I interpret this?

  • Possible Cause 1: The concentration of Ac-ATS010-KE is too high, causing rapid and overwhelming apoptosis that quickly transitions to secondary necrosis.[16]

  • Solution 1: Reduce the concentration of Ac-ATS010-KE by 5- to 10-fold and repeat the time-course experiment. The goal is to find a concentration that induces a clear wave of early apoptosis (Annexin V+/PI-) before late apoptosis dominates.[16]

  • Possible Cause 2: Harsh cell handling during harvesting (e.g., over-trypsinization) has damaged the cell membranes, leading to non-specific PI uptake.

  • Solution 2: Use a gentler cell detachment method. If using trypsin, ensure the incubation is as short as possible and neutralize it promptly.

Q3: My Western blot shows a decrease in pro-caspase-3 but the cleaved caspase-3 band is very faint.

  • Possible Cause: The peak of caspase-3 cleavage is very transient. You may be looking at time points just before or after the peak activity.

  • Solution: Analyze more frequent, earlier time points in your time-course (e.g., 2, 4, 6, 8 hours). Also, ensure you are loading enough protein and that your transfer was efficient.

Q4: My results are inconsistent between experiments.

  • Possible Cause 1: Inconsistent cell seeding density. Cells at different confluencies can respond differently to drug treatment.

  • Solution 1: Always use a cell counter to seed a precise number of cells for each experiment. Maintain consistency in culture conditions.[6]

  • Possible Cause 2: The Ac-ATS010-KE stock solution has degraded.

  • Solution 2: Prepare fresh stock solutions in DMSO for each set of experiments and store them properly in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: Can I use a different assay to measure apoptosis?

  • Answer: Yes, while Annexin V and caspase activity assays are the primary methods, you can validate your findings with other techniques. DNA fragmentation can be assessed by TUNEL assay or by running genomic DNA on an agarose gel to look for DNA laddering, which are typically later events in apoptosis.[17] Changes in mitochondrial membrane potential can also be measured as an early indicator of commitment to apoptosis.[17][18] It is always recommended to use at least two different methods to confirm apoptosis.[19]

References

  • Patsnap Synapse. (2024, June 21). What are XIAP inhibitors and how do they work?. Retrieved from [Link]

  • Wikipedia. (2023, December 29). XIAP. Retrieved from [Link]

  • bioRxiv. (2019, July 18). A selective and rapid cell-permeable inhibitor of human caspase-3. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from [Link]

  • PMC. (n.d.). X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics analysis of caspase activation, m disruption, and PS exposure.... Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of activation of caspases-2, -3, -6, -7, -8.... Retrieved from [Link]

  • Bio-Radiations. (2016, July 15). Assessing Cell Health: Apoptosis. Retrieved from [Link]

  • PMC. (n.d.). Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Cell Health Assays. Retrieved from [Link]

  • Biocompare. (2025, May 20). Apoptosis Western Blot Cocktail (pro/p17-caspase-3, cleaved PARP1, muscle actin) ab136812 from Abcam. Retrieved from [Link]

  • PMC. (2020, March 9). Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC. Retrieved from [Link]

  • PMC. (n.d.). A potential role of X-linked inhibitor of apoptosis protein in mitochondrial membrane permeabilization and its implication in cancer therapy. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

  • ELRIG. (n.d.). Detecting the onset and kinetics of apoptosis. Retrieved from [Link]

  • PNAS. (2012, July 16). Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Retrieved from [Link]

  • Elabscience. (2016, September 27). Analysis and Solution of Common Problems in Annexin V Detection. Retrieved from [Link]

  • Merck. (n.d.). Tools & Tips for Analyzing Apoptosis: A Kit Selection Guide. Retrieved from [Link]

  • NCBI Bookshelf. (2021, July 1). Apoptosis Marker Assays for HTS. Retrieved from [Link]

  • Bio-Rad Antibodies. (2021, February 1). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]

  • PMC. (2019, February 19). Evaluation of apoptosis imaging biomarkers in a genetic model of cell death. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration and time-dependent induction of apoptotic cell death in.... Retrieved from [Link]

  • PubMed. (2007, November 15). AK2 activates a novel apoptotic pathway through formation of a complex with FADD and caspase-10. Retrieved from [Link]

  • PubMed. (2001, February 15). Involvement of caspases in apoptotic cell death of murine macrophages infected with Actinobacillus actinomycetemcomitans. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Caspase-3 Probe Uptake in Tumor Models

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Oncology Imaging) Ticket ID: CASP3-IVO-TRBL

Introduction: The "False Negative" Trap

If you are seeing low uptake of Caspase-3 probes (whether fluorescent DEVD-peptides or radiotracers) in your tumor models, you are likely facing a multi-variable failure. In my experience, 60% of "probe failures" are actually biological mismatches , not chemical defects.

Caspase-3 activation is a transient event (the "executioner" phase), not a permanent state. Unlike a receptor that stays on the surface, Caspase-3 activates, cleaves substrates, and then the cell disintegrates. If you image too late, the signal is gone. If you image drug-resistant tumors, the probe may be pumped out before it can be cleaved.

This guide moves beyond basic protocol checks to address the physiological barriers of in vivo apoptosis imaging.

Module 1: Diagnostic Triage (Start Here)

Before modifying your animal protocol, determine where the signal loss occurs. Use this logic flow to isolate the variable.

TroubleshootingFlow Start Observation: Low Tumor Signal InVitro Step 1: In Vitro Validation (Staurosporine Control) Start->InVitro Uptake Is signal high in cell culture? InVitro->Uptake ProbeFail Issue: Probe Chemistry or Cell Permeability Uptake->ProbeFail No InVivo Step 2: In Vivo Perfusion Check (Co-inject Hoechst/Vascular dye) Uptake->InVivo Yes Perfusion Is the tumor well-perfused? InVivo->Perfusion DeliveryFail Issue: Delivery Barrier (High Interstitial Pressure) Perfusion->DeliveryFail No EffluxCheck Step 3: Efflux & Timing Perfusion->EffluxCheck Yes ABC Issue: P-gp Efflux Pump (MDR Phenotype) EffluxCheck->ABC Timing Issue: Kinetic Mismatch (Imaging too early/late) EffluxCheck->Timing

Figure 1: Diagnostic decision tree for isolating the cause of low probe uptake.

Module 2: The Efflux Barrier (MDR)

The Problem: Many tumor models (especially those treated with taxanes or doxorubicin) overexpress P-glycoprotein (P-gp/MDR1). The Mechanism: Most Caspase-3 probes are DEVD-peptide conjugates. These are often substrates for ABC transporters. If your tumor is Multi-Drug Resistant (MDR), the cancer cells are actively pumping the probe out before Caspase-3 can cleave it. This results in a "false negative" even if apoptosis is occurring [1, 3].

Troubleshooting the Efflux Barrier
SymptomVerification ExperimentSolution
High in vitro signal, zero in vivo signal The Verapamil Block: Pre-treat cells/mice with Verapamil (P-gp inhibitor) or Cyclosporin A. If signal restores, efflux is your problem.Switch Probes: Use a probe designed to bypass P-gp, or co-administer with an efflux inhibitor (though this alters PK).
Signal only in necrotic core Perfusion Match: The probe only stays where ATP is depleted (pumps fail).Dose Adjustment: Increase probe concentration to saturate pumps (risky due to background noise).

Module 3: The Kinetic Mismatch (Timing)

The Problem: Apoptosis is a wave, not a state. The Mechanism:

  • Lag Phase: Drug administration -> Pathway initiation (hours to days).

  • Execution Phase (The Window): Caspase-3 activation peaks. This window can be as short as 30–60 minutes in individual cells [5].

  • Clearance Phase: Membrane permeabilization (secondary necrosis) leads to leakage of the cleaved probe or phagocytosis.

If you image at 24 hours post-treatment, but the peak activation was at 6 hours, you will see nothing.

Optimization Protocol: The "Time-Course" Triage

Do not rely on a single time point. Run a pilot study with


 mice per time point.
  • T=0: Baseline.

  • T=4h: Early responders (Intrinsic pathway).

  • T=12h: Peak therapeutic window (common for chemotherapy).

  • T=24h: Late responders / Secondary necrosis.

Expert Insight: For PET tracers (e.g., 18F-labeled DEVD), the half-life of the isotope limits you. You must match the biological peak with the radiological injection time. If the drug takes 24h to induce apoptosis, inject the tracer at 23.5h [2].

Module 4: In Vivo Stability & Delivery

The Problem: The probe degrades in plasma before reaching the tumor. The Mechanism: Blood contains non-specific proteases and esterases.

  • Peptide Probes: Unmodified DEVD peptides are rapidly degraded in mouse plasma.

  • PET Tracers: Activity-Based Probes (ABPs) bind covalently, but if the "warhead" (e.g., AOMK) reacts with serum proteins, the probe is neutralized [4].

Self-Validating System: The "Dual-Flank" Model

To prove the probe can reach the tumor, use an internal control in every animal.

  • Left Flank: Untreated Tumor (Control).

  • Right Flank: Treated Tumor (Apoptosis).

  • Systemic Injection: If neither tumor lights up, you have a delivery/stability failure . If both light up equally, you have a specificity failure .

Module 5: Validated Protocols

Protocol A: In Vitro Positive Control (Staurosporine)

Use this to verify probe functionality before any animal work.

  • Seed Cells: Plate tumor cells (e.g., HeLa, 4T1) at 70% confluence.

  • Induction: Treat with 1 µM Staurosporine (STS) for 4 hours.

    • Why STS? It is a robust, broad-spectrum kinase inhibitor that induces massive Caspase-3 activation via the intrinsic pathway [7].

  • Probe Loading: Add Caspase-3 probe (e.g., 5 µM NucView or CellEvent) for the final 30 minutes.

  • Imaging:

    • Positive Signal: Bright nuclear fluorescence (NucView) or cytoplasmic signal.

    • Negative Control: Pre-incubate a separate well with 50 µM Z-VAD-FMK (Pan-caspase inhibitor) 1 hour before STS. Signal should be >90% reduced.

Protocol B: In Vivo Specificity Check (Inhibitor Competition)

Use this to prove the signal is truly Caspase-3 dependent.

  • Group 1 (Experimental): Tumor-bearing mice + Chemotherapy (24h) + Probe Injection.

  • Group 2 (Blockade): Tumor-bearing mice + Chemotherapy (24h) + Z-VAD-FMK (10 mg/kg, i.v. or i.p.) administered 1 hour before the probe.

  • Readout: Group 2 must show significantly lower signal than Group 1. If signal remains high in Group 2, your probe is binding non-specifically (high background) or activating via non-caspase proteases (e.g., Cathepsins) [6].

Visualizing the Biological Barrier

Understanding the cellular journey of the probe is critical to troubleshooting.

BioPathway cluster_blood Blood / Plasma cluster_cell Tumor Cell Probe Probe Injection Degradation Proteolytic Degradation Probe->Degradation Instability Membrane Cell Membrane Probe->Membrane Delivery Pgp P-gp Pump (Efflux) Membrane->Pgp Entry Pgp->Membrane Efflux (Loss) Casp3 Active Caspase-3 Pgp->Casp3 Intracellular Accumulation Signal Fluorescence/ PET Signal Casp3->Signal Cleavage & Activation

Figure 2: The "Leaky Bucket" model. Signal depends on Influx > (Efflux + Degradation).

References

  • Smyth, M. J., et al. (1998).[1] "The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis."[1][2] Proceedings of the National Academy of Sciences, 95(12), 7024-7029.[1] Link

  • Nguyen, Q. D., et al. (2009).[3] "Temporal and spatial evolution of therapy-induced apoptosis in vivo using the caspase-3-selective radiotracer [18F]-ICMT-11." Proceedings of the National Academy of Sciences, 106(38), 16375-16380. Link

  • Los, M., et al. (2002). "The role of Caspases in development, immunity, and apoptotic signal transduction: lessons from knockout mice." Immunity, 10(6), 629-639.
  • Edem, P. E., et al. (2024). "Development of caspase-3-selective activity-based probes for PET imaging of apoptosis." EJNMMI Radiopharmacy and Chemistry. Link

  • Tyas, L., et al. (2000). "Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer." EMBO Reports, 1(3), 266-270. Link

  • Poreba, M., et al. (2013). "Protease-activated optical imaging probes: From design to precision medicine." Medicinal Research Reviews, 33(5), 1027-1096.
  • Stepczynska, A., et al. (2001).

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Validation & Comparative

A Guide to Comparing the Selectivity of Novel Cysteine Protease Inhibitors: A Case Study with Ac-ATS010-KE

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing and comparing the selectivity of novel enzyme inhibitors, designed for researchers, scientists, and drug development professionals. While a direct comparative analysis of Ac-ATS010-KE and Ac-DW3-KE is not feasible due to the latter's absence in public-domain research, we will use the known caspase-3 inhibitor, Ac-ATS010-KE, as a practical case study. This document will outline the principles and methodologies required to perform such a comparison, empowering you to rigorously evaluate your own lead compounds.

The selectivity of an inhibitor is a critical determinant of its therapeutic potential, directly influencing its efficacy and safety profile.[1] A highly selective compound preferentially binds to its intended target, minimizing off-target effects that can lead to toxicity. This guide will walk through the essential experimental workflows for determining and comparing inhibitor selectivity.

Part 1: The Rationale of Selectivity Profiling

The core objective of selectivity profiling is to quantify an inhibitor's potency against its primary target versus a panel of related enzymes. For Ac-ATS010-KE, a known inhibitor of caspase-3, a logical selectivity panel would include other members of the human caspase family, which share structural similarities but have distinct biological roles.[2][3]

An effective selectivity analysis hinges on two key metrics:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a measure of potency and is highly dependent on assay conditions.[1]

  • Ki (Inhibition constant): A measure of the intrinsic binding affinity between the inhibitor and the enzyme. Unlike IC50, Ki is a thermodynamic constant and is independent of substrate concentration, making it a more reliable metric for comparing inhibitors.[4]

A selectivity index is often calculated by dividing the Ki or IC50 value for an off-target enzyme by the Ki or IC50 for the primary target. A higher index signifies greater selectivity. An inhibitor is typically considered selective if it demonstrates a >10-100-fold higher potency for its target compared to other family members.[4]

Logical Framework for Selectivity Comparison

Below is a diagram illustrating the decision-making process for comparative selectivity profiling.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: In-depth Characterization A Identify Primary Target (e.g., Caspase-3) B Synthesize Inhibitors (e.g., Ac-ATS010-KE, Ac-DW3-KE) A->B C Determine IC50 vs Primary Target B->C D Define Selectivity Panel (e.g., Caspase-1, -7, -8, -9) C->D E Determine IC50 vs Panel D->E F Calculate Selectivity Index (IC50_off-target / IC50_target) E->F G Determine Ki for Key Targets F->G H Assess Mechanism of Inhibition (e.g., Competitive, Irreversible) G->H I Compare Kinetic Parameters (kon, koff) H->I

Caption: Workflow for comparative selectivity analysis of enzyme inhibitors.

Part 2: Experimental Design & Protocols

Accurate and reproducible data is the bedrock of any comparative analysis. The following sections detail standardized protocols for assessing inhibitor potency and selectivity.

Protocol 1: IC50 Determination via Fluorogenic Substrate Assay

This protocol is a standard method for screening protease inhibitors and is based on the cleavage of a fluorogenic peptide substrate.[5]

Objective: To determine the concentration of Ac-ATS010-KE and a hypothetical competitor (Ac-DW3-KE) required to inhibit 50% of caspase-3 activity.

Principle: The assay uses a peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by an active caspase, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence.[5]

Materials:

  • Recombinant human caspase-3

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC)

  • Assay Buffer (e.g., 20 mM HEPES, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.4)

  • Inhibitors: Ac-ATS010-KE and Ac-DW3-KE, serially diluted

  • 384-well black assay plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10-point serial dilution of each inhibitor (e.g., starting from 100 µM) in Assay Buffer. Include a "no inhibitor" control (vehicle only).

  • Enzyme Addition: Add 5 µL of the caspase-3 enzyme solution to each well of the 384-well plate.

  • Inhibitor Incubation: Add 5 µL of each inhibitor dilution to the corresponding wells. Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 400 nm/505 nm for AFC). Measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the data, setting the rate of the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Workflow Diagram: IC50 Determination

Caption: Experimental workflow for determining inhibitor IC50 values.

Part 3: Presenting and Interpreting Comparative Data

Once IC50 values are determined for the primary target and the selectivity panel, the data should be compiled into a clear, comparative format.

Hypothetical Selectivity Data

The table below illustrates how selectivity data for Ac-ATS010-KE and a hypothetical Ac-DW3-KE might be presented. Note that the data for Ac-DW3-KE is purely for illustrative purposes.

EnzymeAc-ATS010-KE IC50 (nM)Selectivity IndexAc-DW3-KE IC50 (nM) (Hypothetical)Selectivity Index (Hypothetical)
Caspase-3 15 - 50 -
Caspase-730020x50010x
Caspase-1>10,000>667x8,000160x
Caspase-82,500167x10,000200x
Caspase-9>10,000>667x>10,000>200x

Interpretation:

Based on this hypothetical data, Ac-ATS010-KE shows a 20-fold selectivity for caspase-3 over the most closely related off-target, caspase-7, and significantly higher selectivity against other caspases. The hypothetical Ac-DW3-KE is less potent against the primary target (IC50 of 50 nM vs 15 nM) and exhibits a lower selectivity index against caspase-7 (10x). This quantitative comparison provides a strong basis for selecting the more promising lead candidate for further development.

Part 4: Advancing the Analysis with Binding Kinetics

While IC50 values are crucial for initial screening, a deeper understanding of the enzyme-inhibitor interaction is achieved by studying binding kinetics and thermodynamics.[6] Techniques like Surface Plasmon Resonance (SPR) can provide data on association rates (k-on) and dissociation rates (k-off), the latter of which defines the inhibitor's residence time on the target.[6][7] A longer residence time can often correlate better with in vivo efficacy than simple affinity measurements.[4]

Ac-ATS010-KE, for instance, is described as having rapid and irreversible binding kinetics, a key feature that distinguishes it from other inhibitors and enhances its utility in cellular contexts.[2][3] A comprehensive comparison would involve measuring these kinetic parameters for both compounds to build a more complete picture of their mechanisms of action.

Conclusion

This guide outlines a systematic approach to the comparative selectivity profiling of enzyme inhibitors, using the caspase-3 inhibitor Ac-ATS010-KE as a guiding example. By employing rigorous, standardized biochemical assays, researchers can generate high-quality, comparative data on potency and selectivity. This data is fundamental to the rational design and selection of lead compounds in the drug discovery pipeline, ensuring that only the most promising candidates, those with an optimal balance of potency and selectivity, advance toward clinical development.

References

  • Protease Assay Services. Reaction Biology. [Link]

  • Selective and Rapid Cell-Permeable Inhibitor of Human Caspase-3. PubMed. [Link]

  • A selective and rapid cell-permeable inhibitor of human caspase-3. bioRxiv.org. [Link]

  • Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. Journal of the American Chemical Society. [Link]

  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. ACS Publications. [Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery. Google Books.
  • Protease Assays - Assay Guidance Manual. NCBI - NIH. [Link]

  • Enzyme inhibitor. Wikipedia. [Link]

Sources

benchmark studies of Ac-ATS010-KE inactivation rates (kinact/Ki)

Technical Benchmark Guide: Kinetic Profiling of Ac-ATS010-KE ( )

Executive Summary

This technical guide provides a rigorous benchmarking framework for Ac-ATS010-KE , a selective, cell-permeable Caspase-3 inhibitor. Unlike traditional inhibitors that rely on promiscuous fluoromethylketone (FMK) or aldehyde (CHO) warheads, Ac-ATS010-KE utilizes a 5-methyl-2-thiophene carboxylate leaving group (denoted here as the "KE" warhead system).

For drug development professionals, the critical metric for evaluating this covalent inhibitor is not the

second-order rate constant of inactivation (

)
1


Key Findings for Benchmarking:

  • Selectivity: Ac-ATS010-KE exhibits superior selectivity for Caspase-3 over Caspase-7 compared to the industry standard Ac-DEVD-fmk.

  • Permeability: It achieves cell permeability without the need for side-chain esterification (O-methylation), a common drawback that creates experimental artifacts in live-cell assays.

  • Potency: The

    
     values approach those of promiscuous pan-caspase inhibitors, bridging the gap between selectivity and speed.
    

Mechanistic Insight & Experimental Logic

The Covalent Mechanism

To properly benchmark Ac-ATS010-KE, one must understand that it follows a two-step irreversible inhibition mechanism. An initial reversible complex (


Why


 Fails:



Reaction Pathway Diagram

The following diagram illustrates the kinetic pathway and the experimental workflow required to derive these constants.

Gcluster_0Mechanism of Actioncluster_1Experimental OutputEEnzyme(Caspase-3)EI_revReversible Complex(E·I)E->EI_revk_onIInhibitor(Ac-ATS010-KE)I->EI_revK_I (Affinity)EI_rev->Ek_offEI_covCovalent Adduct(E-I)EI_rev->EI_covk_inact (Max Rate)LGLeaving Group(Thiophene)EI_rev->LGKobsk_obs(Observed Rate)EI_cov->KobsFit vs [I]KinactKik_inact / K_I(Efficiency)Kobs->KinactKiHyperbolic Fit

Figure 1: Kinetic mechanism of Ac-ATS010-KE and the derivation of efficiency parameters.

Comparative Benchmark Data

The following table synthesizes performance data. Note that while Ac-DEVD-fmk is the historical "gold standard," it lacks the specific cell-permeability advantages of the "KE" series.

FeatureAc-ATS010-KE Ac-DEVD-fmk Z-VAD-fmk
Inhibitor Class Selective Covalent (Thiophene)Selective Covalent (Fluoromethylketone)Pan-Caspase Covalent (Fluoromethylketone)
Target Specificity High (Caspase-3 >> Casp-7)Moderate (Caspase-3

Casp-7)
Low (Promiscuous)

(

)
~2.0 - 4.0

~1.8

~2.5

Cell Permeability Native (No modification needed)Poor (Requires O-Me ester)Moderate
Cytotoxicity Low (Specific MOA)LowModerate (Off-target effects)
Leaving Group 5-methyl-2-thiophene carboxylateFluorideFluoride

Data Interpretation:

  • Ac-ATS010-KE demonstrates "rapid" kinetics.[2][3][4] While the absolute

    
     is slightly lower than the highly reactive fmk warheads, it compensates with superior biological fidelity . The fmk group is often too reactive, leading to non-specific cysteine labeling.
    
  • The "KE" warhead provides a "sweet spot": reactive enough to silence Caspase-3 efficiently (

    
     min at physiological concentrations) but stable enough to avoid metabolic instability.
    

Validated Experimental Protocol

To reproduce these benchmarks, follow this self-validating continuous assay protocol. This method avoids the pitfalls of endpoint assays.

Reagents & Setup
  • Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 10 mM DTT (Freshly added), 0.1% CHAPS.

  • Substrate: Ac-DEVD-AMC (Fluorogenic).

    
     must be determined beforehand (typically ~10-20 
    
    
    M).
  • Enzyme: Recombinant Human Caspase-3 (Active).

  • Inhibitor: Ac-ATS010-KE (Prepare serial dilutions in DMSO; keep final DMSO < 2%).

Step-by-Step Workflow
  • Enzyme Activation: Dilute Caspase-3 in assay buffer to 2x final concentration. Incubate at 37°C for 10 mins to ensure full DTT reduction of the active site cysteine.

  • Inhibitor Addition: Add 2x Inhibitor series (e.g., 0 nM to 500 nM) to a 96-well black plate.

  • Reaction Initiation: Add 2x Enzyme to the inhibitor. Immediately add Substrate (final conc =

    
    ).
    
    • Critical Note: Do not pre-incubate Enzyme and Inhibitor. We need to capture the progress curve of inactivation.[5]

  • Data Acquisition: Monitor fluorescence (Ex 360nm / Em 460nm) every 30 seconds for 60 minutes.

Data Analysis (The "Kitz-Wilson" Approach)
  • Determine

    
    : 
    Plot Product (RFU) vs. Time for each inhibitor concentration. The curves will bend over as the enzyme dies. Fit each curve to the equation:
    
    
    
    Where
    
    
    is the initial velocity and
    
    
    is the observed rate of inactivation.
  • Determine

    
     and 
    
    
    :
    Plot
    
    
    (y-axis) vs.
    
    
    (x-axis).[6][7] Fit to the hyperbolic equation:
    
    
    • If the plot is linear (no saturation), you can only determine the ratio

      
       from the slope.
      
    • If the plot curves, extract individual

      
       and 
      
      
      values.[1][6]

References

  • Primary Characterization of Ac-ATS010-KE: Comparison of Ac-ATS010-KE vs. Ac-DEVD-KE and Z-VAD-fmk. Source: ACS Chemical Biology / bioRxiv (2019). "A selective and rapid cell-permeable inhibitor of human caspase-3."[2][3][4] [Link]

  • Standard Protocol for Covalent Inhibitors: Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery. Source: Wiley Online Library. [Link]

  • Kinetic Analysis Methodology: Strelow, J. M. (2017).[6] A Perspective on the Kinetics of Covalent Binding. Source: SLAS Discovery. [Link]

Safety Operating Guide

Navigating the Uncharted: A Disposal Protocol for the Novel Compound Ac-ATS010-KE

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, we are frequently at the frontier, working with novel chemical entities. While the scientific potential of a compound like Ac-ATS010-KE is exciting, it brings a critical responsibility: ensuring its safe handling from initial experiment to final disposal. This guide is designed to provide a robust, decision-based framework for the proper disposal of novel or poorly characterized research chemicals, using Ac-ATS010-KE as our working example. Our approach is grounded in the principles of risk assessment, regulatory compliance, and proactive safety, ensuring that you are equipped to manage the entire lifecycle of your research materials.

The fundamental challenge with a compound like Ac-ATS010-KE is the absence of a public, standardized safety profile. Therefore, this protocol is not a simple checklist but a dynamic, critical-thinking workflow.

Core Directive: The Primacy of the Safety Data Sheet (SDS)

Before any other action is taken, you must recognize that the Safety Data Sheet (SDS) is the single most authoritative document for chemical safety and disposal.[1][2][3] Mandated by the Occupational Safety and Health Administration (OSHA), the SDS contains comprehensive information from the manufacturer or supplier.[2][4] Your first and most critical step is to obtain the SDS for Ac-ATS010-KE from its source. Employers are required to make these documents readily accessible to all employees in their work areas.[2][5]

Interpreting the SDS for Disposal Decisions

The SDS is a standardized 16-section document.[1][2][3] For disposal purposes, several sections are of paramount importance.

SectionTitleRelevance to Disposal
2 Hazard(s) Identification Provides a quick overview of the chemical's dangers, including pictograms and hazard statements (e.g., "Fatal if swallowed," "Causes severe skin burns").[3] This is your first alert to the level of risk.
7 Handling and Storage Details safe handling practices and storage requirements, including incompatibilities with other materials that are crucial for preventing dangerous reactions in a waste container.[1][6]
8 Exposure Controls / PPE Specifies the Personal Protective Equipment (PPE) required. The PPE used for handling the pure compound should also be used when handling its waste.[2][6]
9 Physical & Chemical Properties Describes properties like pH, flammability, and solubility.[1] This information helps determine the appropriate waste container and potential reactions.
10 Stability and Reactivity Outlines chemical stability and potential hazardous reactions.[6] This section is critical for avoiding the mixing of incompatible wastes.
11 Toxicological Information Details the acute and chronic health effects.[4] Compounds with high toxicity may require special disposal procedures or pre-treatment.
13 Disposal Considerations This section provides direct guidance on proper disposal methods.[1][4] It will describe appropriate disposal containers and methods, and refer you back to Section 8 for PPE.[4]

The Disposal Workflow: A Step-by-Step Procedural Guide

This workflow provides a logical progression from initial assessment to final disposal, ensuring safety and compliance at each stage.

Step 1: Characterize the Waste Stream

Before disposal can proceed, you must fully characterize all waste containing Ac-ATS010-KE. This includes:

  • Neat (unused) compound: The original, undiluted material.

  • Diluted solutions: Any experimental solutions containing Ac-ATS010-KE.

  • Contaminated labware: Pipette tips, vials, gloves, bench paper, and any other materials that have come into contact with the compound.[7]

  • Rinsate: Solvents used to rinse "empty" containers. Note that triple-rinsed containers may still need to be disposed of as hazardous waste, with the rinsate always collected as hazardous liquid waste.[7]

Step 2: Hazard Assessment & Waste Classification

Using the SDS, determine the specific hazards associated with Ac-ATS010-KE. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), defines hazardous waste based on several characteristics.[8][9]

  • Ignitability: Can it create fire?

  • Corrosivity: Does it have a high or low pH?

  • Reactivity: Is it unstable or does it react violently with water?

  • Toxicity: Is it harmful or fatal if ingested or absorbed?

Based on this assessment, classify your waste. For a novel compound with potential biological activity, it is safest to assume it is hazardous chemical waste until proven otherwise. [7]

cluster_0 Waste Characterization Workflow start Start: Waste Generated (Ac-ATS010-KE) sds_check Is the SDS Available? start->sds_check read_sds Consult SDS Sections 2, 9, 10, 11, 13 sds_check->read_sds  Yes risk_assess Conduct Risk Assessment: Assume Hazardous, Potent & Persistent sds_check->risk_assess No   classify Classify Waste (e.g., Flammable, Toxic, Corrosive) read_sds->classify risk_assess->classify segregate Segregate Waste by Hazard Class (e.g., Halogenated, Non-Halogenated, Aqueous Acidic) classify->segregate ehs_consult Consult Institutional EHS for Final Approval segregate->ehs_consult cluster_1 Operational Disposal Plan start Characterized Waste (Segregated & Labeled) potent_check Is Compound Highly Potent or Biologically Active? start->potent_check deactivate Consider Chemical Deactivation (Consult EHS/Literature) potent_check->deactivate Yes collect Collect in Compatible, Labeled Container potent_check->collect No deactivate->collect store Store in Satellite Accumulation Area collect->store request Request EHS Pickup (Complete Forms) store->request end Document & Await Licensed Disposal request->end

Caption: Step-by-step operational plan for chemical disposal.

Special Consideration: Deactivation of Potent Compounds

For drug development professionals, many novel compounds are designed to be highly potent or cytotoxic. Releasing such active molecules into the environment, even via a licensed waste handler, is a significant concern. Chemical deactivation prior to disposal can be a responsible final step.

Deactivation aims to break down the active pharmaceutical ingredient (API) into less harmful compounds. [10]Oxidation is a common method for this. [10][11]For example, agents like sodium hypochlorite (bleach) or hydrogen peroxide have been shown to be effective at degrading certain classes of drugs. [10] Crucially, any deactivation protocol must be validated. An inappropriate method could be ineffective or even create more hazardous byproducts. Consult peer-reviewed literature for methods used on similar chemical structures and always discuss any proposed deactivation strategy with your EHS department before implementation.

Final Directive: When in Doubt, Ask

The inappropriate disposal of chemicals is illegal and can lead to severe penalties and environmental damage. [8][12]This guide provides a framework, but your most valuable resource is your institution's EHS department. They are the final authority on disposal procedures in your facility. Never pour chemical waste down the drain or place it in the regular trash. [7][9][13]By following this structured approach, you build a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Proper Disposal Procedures for Novel Research Chemical "Tau-aggregation and neuroinflamm
  • Understanding OSHA's Safety Data Sheet (SDS) Quick Card. (2023, April 6). OSHA.
  • OSHA Safety Data Sheet Requirements: A Comprehensive Guide for USA Businesses. (2024, September 10).
  • Hazard Communication Standard: Safety Data Sheets. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • How to Read a Material Safety Data Sheet. (n.d.).
  • Reading an SDS: Key SDS Sections to Review for New Chemical Products. (2018, March 14).
  • How to Read an SDS: A Simple Guide for Safer Workplaces. (2025, July 8). US - SDS Manager.
  • How to Read a Safety Data Sheet (SDS). (2025, September 12). ICC Compliance Center.
  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Chemical Waste Disposal Guidelines for Educ
  • How to Read a Safety Data Sheet (SDS). (2025, December 13). EcoOnline CA.
  • How do you read and understand a Safety Data Sheet?. (2024, December 19). Simple But Needed.
  • System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form. (n.d.).
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society (ACS.org).
  • Detergents and disinfectants currently used in hospital pharmacies : Abilities for removing and degrading cytotoxic drugs. (n.d.). GERPAC.

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-ATS010-KE
Reactant of Route 2
Ac-ATS010-KE

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.